molecular formula C7H14O3 B077706 4-Methoxybutyl Acetate CAS No. 15057-11-1

4-Methoxybutyl Acetate

Cat. No.: B077706
CAS No.: 15057-11-1
M. Wt: 146.18 g/mol
InChI Key: LMLBDDCTBHGHEO-UHFFFAOYSA-N
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Safety and Hazards

4-Methoxybutyl Acetate is classified as a flammable liquid (Category 4) and poses a short-term (acute) aquatic hazard (Category 2) . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Release to the environment should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutyl acetate can be synthesized through the esterification of 4-methoxybutanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 4-methoxybutanol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts, water, and heat.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Hydrolysis: 4-Methoxybutanol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLBDDCTBHGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619800
Record name 4-Methoxybutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15057-11-1
Record name 4-Methoxybutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybutyl Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the methoxy substituent in 4-Methoxybutyl Acetate influence its gas phase elimination reaction?

A1: While the provided abstract [] doesn't give specific results, it states that the research assesses the methoxy substituent's effect on the gas phase elimination of methoxyalkyl acetates. This suggests that the presence and position of the methoxy group (-OCH₃) in this compound play a significant role in determining the rate and pathway of its gas phase elimination reaction. Further investigation into the full text of the paper is needed to understand the specific influence of the methoxy substituent.

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